molecular formula C18H18Cl3N3 B3890473 4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine

Cat. No.: B3890473
M. Wt: 382.7 g/mol
InChI Key: SIIMDCXXSIOGSQ-WSDLNYQXSA-N
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Description

4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine is a Schiff base derivative characterized by a piperazine core substituted with a 4-chlorobenzyl group and a 2,6-dichlorobenzylidene moiety. Its structure combines electron-withdrawing chlorine substituents with a conjugated aromatic system, which may enhance stability and modulate electronic properties.

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,6-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3N3/c19-15-6-4-14(5-7-15)13-23-8-10-24(11-9-23)22-12-16-17(20)2-1-3-18(16)21/h1-7,12H,8-11,13H2/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIMDCXXSIOGSQ-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine, a derivative of piperazine, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of chlorinated benzyl groups, which are known to influence biological interactions and efficacy.

  • Chemical Formula : C18H19Cl2N3
  • Molecular Weight : 356.26 g/mol
  • CAS Number : 306989-66-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer research. Various studies have demonstrated its cytotoxic effects against multiple cancer cell lines.

Cytotoxicity Studies

A notable study assessed the cytotoxic effects of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the compound . The results indicated significant inhibitory activity on several cancer cell lines:

Cancer Cell Line IC50 (µM) Activity
HUH75.2High
MCF73.8High
HCT-1164.5Moderate
KATO-36.1Moderate
MFE-2967.0Moderate

These findings suggest that the compound exhibits substantial growth-inhibitory properties, particularly against liver and breast cancer cell lines .

The mechanism by which 4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine exerts its effects may involve the induction of apoptosis in cancer cells, as indicated by increased levels of pro-apoptotic markers and decreased viability in treated cells over time .

Case Study: Time-Dependent Cytotoxicity

A time-dependent study revealed that prolonged exposure to the compound resulted in enhanced cytotoxicity, indicating that sustained interaction with cellular targets could amplify its therapeutic potential .

Toxicological Profile

While the compound shows promise as an anticancer agent, its safety profile must also be considered. Preliminary toxicological assessments indicate potential skin sensitization and irritation upon contact . Further investigations into its long-term effects and metabolic pathways are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations in Benzylidene/Piperazine Derivatives

The following table highlights structural differences between the target compound and related analogs:

Compound Name Piperazine Substituent Benzylidene Substituent Key Properties/Applications Reference
4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine 4-chlorobenzyl 2,6-dichlorobenzylidene Potential herbicidal activity (inferred from structural analogs)
N-(3,5-dichlorobenzylidene)aniline - 3,5-dichlorobenzylidene High hyperpolarizability (theoretical)
4-(4-chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine 4-chlorobenzyl 4-ethylbenzylidene Pharmaceutical intermediate (hypothesized)
N-(2,6-dichlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine 1-naphthylmethyl 2,6-dichlorobenzylidene Enhanced lipophilicity (inferred from naphthyl group)

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : The 1-naphthylmethyl substituent in a related compound () likely enhances lipophilicity, which may improve membrane permeability in biological systems compared to the 4-chlorobenzyl group .

Functional Property Comparisons

Non-Linear Optical (NLO) Properties

Schiff bases with dichlorobenzylidene groups, such as N-(3,5-dichlorobenzylidene)aniline (), exhibit high hyperpolarizability due to intramolecular charge transfer (ICT) interactions. The target compound’s 2,6-dichloro substitution may further enhance ICT, suggesting superior NLO properties compared to non-chlorinated analogs. However, computational validation is required .

Stability and Reactivity

  • Thermal Stability : The rigid 2,6-dichlorobenzylidene group likely enhances thermal stability compared to alkyl-substituted analogs (e.g., 4-ethylbenzylidene in ).
  • Solubility : The target compound’s chlorine substituents may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs, limiting bioavailability in pharmaceutical contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine
Reactant of Route 2
4-(4-chlorobenzyl)-N-(2,6-dichlorobenzylidene)-1-piperazinamine

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